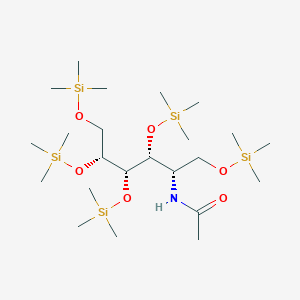
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine, commonly known as HHTP, is a phosphorus-containing compound that has been extensively studied for its potential applications in the field of scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems in a variety of ways.
Mechanism of Action
The mechanism of action of HHTP is not well understood. However, it is believed that the compound interacts with biological molecules through electrostatic and hydrophobic interactions. HHTP has been shown to selectively bind to DNA and RNA, suggesting that it may interact with these molecules through hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects:
HHTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that HHTP can induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. HHTP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One of the main advantages of HHTP is its ability to selectively bind to biological molecules, making it a useful tool for the study of these molecules. However, one limitation of HHTP is its toxicity. The compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on HHTP. One area of interest is the development of new fluorescent probes based on the HHTP structure. These probes could be used to study a wide range of biological molecules, including proteins and lipids. Another area of interest is the development of HHTP-based anti-cancer agents. Further studies are needed to determine the mechanism of action of HHTP and to identify potential targets for anti-cancer therapy.
Conclusion:
In conclusion, HHTP is a phosphorus-containing compound that has been extensively studied for its potential applications in the field of scientific research. The compound has been shown to selectively bind to biological molecules, making it a useful tool for the study of these molecules. However, the compound is also toxic at high concentrations, which may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of HHTP and to identify potential applications for this compound in the future.
Synthesis Methods
The synthesis of HHTP is a complex process that involves several steps. The first step involves the reaction of triethyl phosphite with 1,3,5-trichloro-2,4,6-triazine to form 1,3,5-triethyl-2,4,6-trioxo-1,2,4,6-tetraazaphosphorine. This intermediate is then reacted with hexachlorocyclotriphosphazene to form the final product, HHTP.
Scientific Research Applications
HHTP has been studied extensively for its potential applications in the field of scientific research. One of the most promising applications of HHTP is as a fluorescent probe for the detection of biological molecules. HHTP has been shown to selectively bind to DNA and RNA, making it a useful tool for the study of these molecules.
properties
CAS RN |
15608-37-4 |
|---|---|
Product Name |
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine |
Molecular Formula |
Br5ClN3P3 |
Molecular Weight |
569.91 g/mol |
IUPAC Name |
2,2,4,4,6-pentabromo-6-chloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Br5ClN3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 |
InChI Key |
BGYSZBSLCSDYFJ-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P1(Br)Br)(Br)Br)(Cl)Br |
Canonical SMILES |
N1=P(N=P(N=P1(Br)Br)(Br)Br)(Cl)Br |
Other CAS RN |
15608-37-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)




